molecular formula C14H15N3O2 B2584027 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1536259-68-3

3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B2584027
CAS RN: 1536259-68-3
M. Wt: 257.293
InChI Key: OQJFKHOIEIDQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. They are capable of binding with a variety of enzymes and receptors in biological systems, which makes them effective against a range of Gram-positive and Gram-negative bacteria. The triazole core can be modified to enhance antimicrobial activity, potentially leading to the development of new antibacterial agents to combat multidrug-resistant pathogens .

Antifungal Potential

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. These compounds disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. As a result, triazole derivatives like the one could be synthesized and studied for their potential use in treating fungal infections .

Anticancer Properties

Recent studies have shown that certain triazole derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines. By inserting an amino linkage between the aryl group and the triazole core, researchers have developed compounds with potent anticancer effects. This suggests that our compound could be evaluated for its efficacy in inhibiting the growth of cancer cells .

Antioxidant Effects

Triazoles are also known for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is particularly important in the prevention of diseases where oxidative stress plays a key role .

Antiviral Applications

The triazole nucleus has been identified as a promising scaffold for the development of antiviral drugs. Its ability to interact with viral enzymes and inhibit their function makes it a valuable tool in the fight against viral infections. Research into the antiviral potential of triazole derivatives is ongoing, and our compound could contribute to this field .

Analgesic and Anti-inflammatory Uses

Triazole derivatives have been reported to possess analgesic and anti-inflammatory activities. They can modulate the body’s inflammatory response and reduce pain perception, which could be beneficial in the treatment of chronic pain conditions and inflammatory diseases .

Enzyme Inhibition

Triazole compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. For example, they can inhibit carbonic anhydrase, cholinesterase, and other enzymes, making them potential therapeutic agents for a variety of conditions, including glaucoma and Alzheimer’s disease .

Antitubercular Activity

Given the urgent need for new treatments for tuberculosis, triazole derivatives are being explored for their antitubercular properties. They may offer a new avenue for the development of drugs to treat tuberculosis, especially in cases where the bacteria have developed resistance to existing medications .

properties

IUPAC Name

3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-3-2-4-10(7-9)13-16-15-12-6-5-11(14(18)19)8-17(12)13/h2-4,7,11H,5-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFKHOIEIDQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2CC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.